molecular formula C10H12F3NO B2376366 [(4-Methoxyphenyl)methyl](2,2,2-trifluoroethyl)amine CAS No. 869472-60-6

[(4-Methoxyphenyl)methyl](2,2,2-trifluoroethyl)amine

Cat. No.: B2376366
CAS No.: 869472-60-6
M. Wt: 219.207
InChI Key: BGTAFXTUDODNBT-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methylamine (CAS: 926624-52-4) is a secondary amine featuring a 4-methoxybenzyl group and a 2,2,2-trifluoroethyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₂F₃NO, with a molecular weight of 255.67 g/mol (hydrochloride form: 255.67 g/mol, C₁₀H₁₃ClF₃NO) . The compound is characterized by:

  • Electron-donating 4-methoxyphenyl group: Enhances aromatic stability and influences electronic properties.
  • Electron-withdrawing trifluoroethyl group: Reduces basicity of the amine and increases lipophilicity .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-15-9-4-2-8(3-5-9)6-14-7-10(11,12)13/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTAFXTUDODNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methylamine typically involves the reaction of 4-methoxybenzyl chloride with 2,2,2-trifluoroethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of (4-Methoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

(4-Methoxyphenyl)methylamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxybenzyl, 2,2,2-trifluoroethyl 255.67 High lipophilicity (CF₃), reduced basicity, potential metabolic stability
[2-(4-Fluorophenyl)ethyl][(4-methoxyphenyl)methyl]amine 4-Methoxybenzyl, 4-fluorophenethyl 259.32 Moderate lipophilicity (F), balanced electronic profile
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine 4-Methoxyphenyl, ethyl 207.29 Lower lipophilicity, higher basicity
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine Chloro, methyl, fluoro 283.74 Enhanced steric bulk, halogen-dependent reactivity

Key Observations :

  • Trifluoroethyl vs. Ethyl : The CF₃ group in the target compound significantly lowers pKa (estimated ΔpKa ≈ 2–3) compared to ethyl analogs, impacting solubility and receptor interactions .
  • Methoxy vs. Halogen Substitution : Methoxy groups improve aromatic stability, while halogens (F, Cl) enhance binding to hydrophobic pockets in proteins .

Activity Trends :

  • Trifluoromethyl Groups : Enhance target affinity and metabolic stability, as seen in DPP-IV inhibitors .
  • Methoxy Groups : Contribute to antifungal activity by disrupting membrane integrity .

Biological Activity

(4-Methoxyphenyl)methylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a methoxyphenyl moiety with a trifluoroethyl amine, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of (4-Methoxyphenyl)methylamine can be represented as follows:

C11H14F3NO\text{C}_11\text{H}_{14}\text{F}_3\text{N}O

Structural Features:

  • 4-Methoxyphenyl Group : This aromatic ring may enhance lipophilicity and receptor binding.
  • Trifluoroethyl Amine : The trifluoromethyl group is known to modify the electronic properties and can affect the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds suggest that the introduction of electron-withdrawing groups like trifluoroethyl can enhance antibacterial potency against specific pathogens.

Anticancer Activity

Preliminary studies have shown that analogs of (4-Methoxyphenyl)methylamine may exhibit cytotoxic effects on cancer cell lines. The methoxy group can potentially facilitate interactions with cellular targets involved in proliferation and apoptosis.

Neuropharmacological Effects

There is emerging evidence that compounds containing phenyl and amine groups can influence neurotransmitter systems. Specifically, such compounds may act as modulators of serotonin or dopamine pathways, potentially offering therapeutic avenues for neuropsychiatric disorders.

Case Studies and Experimental Data

  • Antibacterial Screening : A study evaluated the antibacterial activity of various substituted amines against ESKAPE pathogens. Although direct data on (4-Methoxyphenyl)methylamine is limited, related compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
    CompoundActivity Against S. aureusActivity Against E. faecium
    (4-Methoxyphenyl)methylamineTBDTBD
    Related Compound AModerateWeak
    Related Compound BStrongModerate
  • Cytotoxicity Assays : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways .
  • Neuropharmacology Research : Compounds with similar structures have been tested for their effects on neurotransmitter levels in animal models. Results indicated potential anxiolytic effects through modulation of serotonin receptors .

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